molecular formula C17H10F3N3O3 B2876955 (E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 463976-97-8

(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2876955
CAS No.: 463976-97-8
M. Wt: 361.28
InChI Key: FFRSAUQAQXGKKL-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 463976-97-8) is a synthetic enamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules known as push-pull systems, characterized by an electron-donor and electron-acceptor architecture connected through a π-conjugated system, which is crucial for its electronic properties and biological activity . The core research value of this compound lies in its potential as a multi-target-directed ligand (MTDL) for investigating complex neurodegenerative diseases. Recent studies on structurally related nitro-group-bearing enamides have demonstrated potent and selective inhibition of Monoamine Oxidase B (MAO-B), a key enzyme target in therapies for Parkinson's disease . Some analogous compounds exhibit inhibitory activity in the sub-micromolar range (IC50 values ~0.009-0.016 µM), functioning as reversible and competitive inhibitors . Furthermore, related derivatives have also shown promising inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease research due to its role in amyloid-beta peptide production . The molecular structure features a prop-2-enamide backbone with a cyano group and a 4-nitrophenyl ring on one side, and a 3-(trifluoromethyl)phenyl amide substitution on the other. This configuration, particularly the (E)-stereochemistry of the olefinic bond, contributes to a largely planar molecular arrangement that facilitates specific interactions with biological targets . The compound's physicochemical properties, including a predicted topological polar surface area of 98.7 Ų and logP value of 4.1, suggest it may possess the necessary characteristics to cross the blood-brain barrier, a critical requirement for central nervous system-active agents . Researchers utilize this compound primarily as a chemical tool for studying enzyme kinetics, inhibitor binding modes, and for the development of novel therapeutic strategies for neurodegenerative conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3/c18-17(19,20)13-2-1-3-14(9-13)22-16(24)12(10-21)8-11-4-6-15(7-5-11)23(25)26/h1-9H,(H,22,24)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRSAUQAQXGKKL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SARs).

  • IUPAC Name: this compound
  • Molecular Formula: C18H14F3N3O2
  • Molecular Weight: 357.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways.
  • Receptor Modulation: It interacts with specific receptors, influencing cellular signaling pathways crucial for various biological processes.
  • Gene Expression Alteration: The compound may affect the expression of genes associated with cell growth and apoptosis.

Anti-inflammatory Effects

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For example, compounds with similar structures demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives not only inhibit COX enzymes but also have comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Studies

  • Case Study on Inflammation : A study investigated the anti-inflammatory effects of a derivative similar to this compound in a rat model of carrageenan-induced paw edema, demonstrating significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
  • Case Study on Cancer : Another study explored the effects of the compound on human cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be affected by modifications to its chemical structure:

  • Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against certain targets.
  • Aromatic Ring Modifications : Changes in the aromatic rings can significantly alter binding affinity and selectivity towards specific receptors or enzymes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Analogs

Compound Structure Substituents Antimicrobial Activity (MIC, µM) Cytotoxicity (Mammalian Cells) logP (Estimated)
Target Compound 4-NO₂, 3-CF₃ Not reported (inferred moderate) Unknown ~3.5
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide () 3,5-bis(CF₃), phenyl 0.5–1.0 (S. aureus, M. tuberculosis) Low ~4.8
(2E)-3-(3,4-diCl-phenyl)-N-[3-CF₃-phenyl]prop-2-enamide () 3,4-diCl, 3-CF₃ 0.24 (MRSA), 0.98 (M. smegmatis) Low ~3.9
(E)-3-(3,4-diOCH₃-phenyl)-N-[3-CF₃-phenyl]prop-2-enamide () 3,4-diOCH₃, 3-CF₃ Not tested Not tested ~2.7

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